3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C9H16N4O, is characterized by its unique structure, which includes an amino group, a diethyl group, and a carboxamide group attached to a pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the diethyl groups.
3-Amino-1H-pyrazole-4-carboxamide: Similar structure but lacks both the methyl and diethyl groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of the carboxamide group.
Uniqueness
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both diethyl and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-12(3)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
CSCMQSOHAKFQSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.